molecular formula C9H7BrN2O2S B5710696 methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate

methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate

Cat. No. B5710696
M. Wt: 287.14 g/mol
InChI Key: GRTLEPXEIVTOBS-UHFFFAOYSA-N
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Description

Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate, also known as MBC, is a synthetic pesticide that has been widely used in agriculture to control pests and diseases. It belongs to the family of carbamate pesticides, which work by inhibiting the activity of the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system of insects, and ultimately causing their death.

Mechanism of Action

Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system of insects. By blocking this enzyme, methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate causes the accumulation of acetylcholine, which leads to overstimulation of the nervous system and ultimately the death of the insect.
Biochemical and Physiological Effects
methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate has been shown to have low toxicity to mammals, including humans, due to its low affinity for mammalian acetylcholinesterase. However, it can cause irritation to the skin, eyes, and respiratory tract, and prolonged exposure can lead to more severe health effects such as headaches, nausea, and neurological symptoms.

Advantages and Limitations for Lab Experiments

Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate is a widely used pesticide in agriculture due to its efficacy and low cost. It has been extensively studied for its mode of action, efficacy, and safety, making it a useful tool for researchers in the field of pest management. However, its use has been associated with environmental contamination and the development of resistance in target pests, highlighting the need for alternative pest control strategies.

Future Directions

The development of new formulations of methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate with improved efficacy and safety is an area of ongoing research. Additionally, the use of methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate in combination with other pesticides or biological control agents may improve its effectiveness and reduce the risk of resistance development. The development of new strategies for pest management, such as the use of genetically modified crops or alternative control methods, may also reduce the reliance on synthetic pesticides like methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate.

Synthesis Methods

Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate can be synthesized through a multistep process involving the reaction of 6-bromo-1,3-benzothiazole with methyl isocyanate in the presence of a catalyst, followed by purification and isolation of the product. The synthesis of methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate has been optimized to improve yield and purity, and various methods have been developed to reduce environmental contamination and toxicity.

Scientific Research Applications

Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate has been extensively studied for its efficacy and safety in controlling various pests and diseases in crops such as cotton, soybean, corn, and vegetables. It has been shown to have a broad spectrum of activity against a wide range of insects, including aphids, mites, thrips, and whiteflies, as well as some fungal and bacterial pathogens. methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate is also used in the control of ectoparasites such as ticks and fleas in livestock.

properties

IUPAC Name

methyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-9(13)12-8-11-6-3-2-5(10)4-7(6)15-8/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTLEPXEIVTOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(S1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-bromo-1,3-benzothiazol-2-yl)carbamate

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